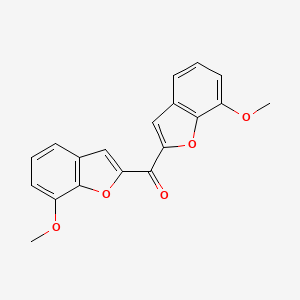
Bis(7-methoxy-1-benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(7-methoxy-1-benzofuran-2-yl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of two benzofuran rings, each substituted with a methoxy group at the 7th position, and connected through a methanone bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(7-methoxy-1-benzofuran-2-yl)methanone can be synthesized through various methods. One common approach involves the reaction of 7-methoxy-2-benzofuran carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable nucleophile to yield the desired product . Another method involves the use of potassium carbonate as a base in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(7-methoxy-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(7-methoxy-1-benzofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of bis(7-methoxy-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Vergleich Mit ähnlichen Verbindungen
Bis(7-methoxy-1-benzofuran-2-yl)methanone can be compared with other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
- Amiodarone
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound is unique due to its specific substitution pattern and the resulting pharmacological properties.
Eigenschaften
CAS-Nummer |
95204-09-4 |
|---|---|
Molekularformel |
C19H14O5 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
bis(7-methoxy-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C19H14O5/c1-21-13-7-3-5-11-9-15(23-18(11)13)17(20)16-10-12-6-4-8-14(22-2)19(12)24-16/h3-10H,1-2H3 |
InChI-Schlüssel |
NJKZFKQLDOVFGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)


![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)

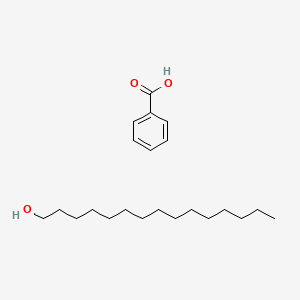
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
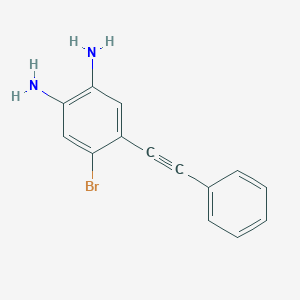
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
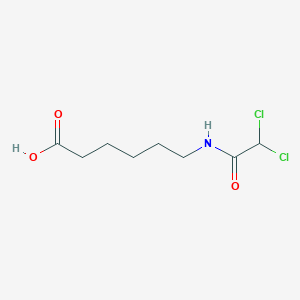
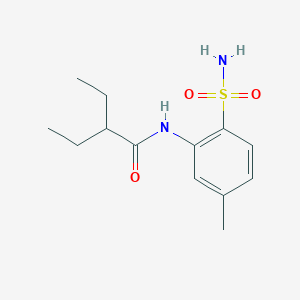
silane](/img/structure/B14343692.png)
